4-Ethynyl-1-methyldecahydro-4-quinolinol
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Overview
Description
4-Ethynyl-1-methyldecahydroquinolin-4-ol is a chemical compound with the molecular formula C12H19NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is of interest due to its unique structure, which includes an ethynyl group and a hydroxyl group attached to a decahydroquinoline ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynyl-1-methyldecahydroquinolin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as quinoline derivatives.
Formation of the Decahydroquinoline Ring: The decahydroquinoline ring is formed through hydrogenation reactions.
Introduction of the Ethynyl Group: The ethynyl group is introduced via alkynylation reactions, often using reagents like ethynyl magnesium bromide.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents.
Industrial Production Methods
Industrial production of 4-Ethynyl-1-methyldecahydroquinolin-4-ol may involve large-scale hydrogenation and alkynylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethynyl-1-methyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the ethynyl group or to modify the hydroxyl group.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, such as ketones, aldehydes, and substituted quinolines.
Scientific Research Applications
4-Ethynyl-1-methyldecahydroquinolin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-methyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The ethynyl group and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethynyl-2-methyldecahydroquinolin-4-ol
- 4-Hydroxy-2-quinolones
- 1,2,3,4-Tetrahydroisoquinoline analogs
Uniqueness
4-Ethynyl-1-methyldecahydroquinolin-4-ol is unique due to its specific combination of an ethynyl group and a hydroxyl group on a decahydroquinoline ring. This structure imparts distinct chemical and biological properties, differentiating it from other quinoline derivatives and similar compounds.
Properties
CAS No. |
54924-02-6 |
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Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-ethynyl-1-methyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C12H19NO/c1-3-12(14)8-9-13(2)11-7-5-4-6-10(11)12/h1,10-11,14H,4-9H2,2H3 |
InChI Key |
DPXYTZVIPKWTFT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C2C1CCCC2)(C#C)O |
Origin of Product |
United States |
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